An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate
An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-benzyloxy-5-formylbenzoate is a trifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde, a stable benzyl ether, and a benzyl ester, offers a platform for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a detailed analysis of its expected spectroscopic characteristics and reactivity. The potential applications of this compound, particularly as a precursor in medicinal chemistry and drug discovery, are also explored, offering insights for researchers engaged in the development of novel therapeutics.
Introduction and Chemical Identity
Benzyl 2-benzyloxy-5-formylbenzoate, with the CAS Number 150258-60-9, is an organic compound that belongs to the class of aromatic esters, ethers, and aldehydes.[1] Its molecular structure is characterized by a central benzoic acid core, where the carboxylic acid is esterified with a benzyl group, the hydroxyl group at the 2-position is protected as a benzyl ether, and a formyl (aldehyde) group is situated at the 5-position. This strategic arrangement of functional groups makes it a valuable building block in multi-step synthetic pathways.[2][3] The benzyl protecting groups for the phenol and carboxylic acid are particularly useful as they can be selectively removed under specific conditions, leaving the reactive aldehyde available for further transformations.
The compound is also known by its systematic name, 5-Formyl-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester.[2] It is typically supplied as a yellow solid and is noted for its utility in organic synthesis.[2]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of Benzyl 2-benzyloxy-5-formylbenzoate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 150258-60-9 | |
| Molecular Formula | C₂₂H₁₈O₄ | |
| Molecular Weight | 346.38 g/mol | |
| Appearance | Yellow Solid | [2] |
| Melting Point | 82-83 °C | |
| Boiling Point | 533.1 °C at 760 mmHg | |
| Density | 1.217 g/cm³ | |
| Flash Point | 234.2 °C | |
| Storage | 2-8°C Refrigerator | [2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with signals corresponding to the aromatic protons of the three benzene rings, the benzylic protons of the ether and ester groups, and the aldehyde proton.
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Aldehyde Proton: A singlet is expected between 9.8 and 10.1 ppm.
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Aromatic Protons: Multiple signals between 7.0 and 8.2 ppm, corresponding to the protons on the central benzoic acid ring and the two benzyl groups.
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Benzylic Protons: Two distinct singlets are anticipated around 5.1-5.4 ppm, each integrating to 2H, corresponding to the -OCH₂- of the benzyl ether and the -OCH₂- of the benzyl ester.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the benzylic carbons.
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Carbonyl Carbons: The aldehyde carbonyl is expected around 190-195 ppm, and the ester carbonyl around 165-170 ppm.
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Aromatic Carbons: A series of signals between 110 and 160 ppm.
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Benzylic Carbons: Signals for the benzylic carbons of the ether and ester groups are expected in the range of 65-75 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester functional groups.
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C=O Stretch (Aldehyde): A strong band around 1700-1720 cm⁻¹.
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C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.
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C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 346.38. Common fragmentation patterns would involve the loss of the benzyl groups.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Benzyl 2-benzyloxy-5-formylbenzoate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Benzyloxy-5-formylbenzoic Acid
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To a solution of 5-formylsalicylic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
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To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-benzyloxy-5-formylbenzoic acid.
Causality: The phenolic hydroxyl group is more acidic than the carboxylic acid proton under these conditions, allowing for selective deprotonation by the mild base potassium carbonate and subsequent Williamson ether synthesis with benzyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.
Step 2: Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate
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Dissolve 2-benzyloxy-5-formylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add benzyl bromide (1.1 equivalents) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Benzyl 2-benzyloxy-5-formylbenzoate.
Causality: The carboxylic acid is deprotonated by potassium carbonate to form a carboxylate salt, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester. DMF is an excellent solvent for this type of Sₙ2 reaction.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Benzyl 2-benzyloxy-5-formylbenzoate stems from the distinct reactivity of its three functional groups.
Reactivity Profile
Caption: Key reactive sites and potential transformations of the title compound.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations:
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Reductive Amination: The formyl group can be converted into an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, enabling carbon-carbon bond formation and the extension of the molecular framework.
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using various oxidizing agents (e.g., potassium permanganate, Jones reagent), providing another functional group for further manipulation.
-
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Deprotection Strategies
The benzyl groups serve as protecting groups for the phenol and carboxylic acid. Their removal can be achieved under specific conditions, often simultaneously.
-
Hydrogenolysis: The most common method for removing benzyl ethers and esters is catalytic hydrogenation (e.g., H₂, Pd/C). This is a mild and efficient method that typically does not affect other functional groups like the aldehyde.
Potential as a Synthetic Intermediate
Given its structural similarity to derivatives of 5-formylsalicylic acid, Benzyl 2-benzyloxy-5-formylbenzoate is a promising precursor for the synthesis of various biologically active molecules. For instance, salicylic acid derivatives are key starting materials for the synthesis of bronchodilators like salbutamol.[5] The formyl group can be elaborated into the ethanolamine side chain characteristic of this class of drugs. The presence of the benzyl ether at the 2-position could allow for the synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties.
Furthermore, this compound could be utilized in the synthesis of inhibitors for enzymes such as glutamate carboxypeptidase II, where substituted benzoic acid moieties are common structural motifs.[6]
Conclusion
Benzyl 2-benzyloxy-5-formylbenzoate is a valuable synthetic intermediate with a rich chemical profile. While detailed experimental data in the primary literature is sparse, its physicochemical properties, spectroscopic characteristics, and reactivity can be reliably predicted based on fundamental chemical principles and data from analogous structures. The trifunctional nature of this molecule provides a robust platform for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of Benzyl 2-benzyloxy-5-formylbenzoate in their drug discovery and development endeavors.
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